4-Fluoro-3-methylphenylmagnesium bromide

Catalog No.
S1899760
CAS No.
82297-89-0
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylphenylmagnesium bromide

CAS Number

82297-89-0

Product Name

4-Fluoro-3-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

RDVDTHIVHSZVCT-UHFFFAOYSA-M

SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the molecular formula C7H6BrFMgC_7H_6BrFMg and a molecular weight of approximately 213.33 g/mol. This compound typically appears as a yellow to brown liquid and is known for its reactivity, particularly its ability to react with water, releasing flammable gases and posing pyrophoric hazards when exposed to air . The compound is utilized in various organic synthesis applications due to its nucleophilic properties.

4-F-3-MePhMgBr acts as a nucleophile due to the partial negative charge on the carbon atom of the C-Mg bond. In carbonyl addition reactions, the negative carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. This intermediate is subsequently protonated (typically by water) to yield the final alcohol product [].

  • Nucleophilic Substitution: It can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols.
  • Addition Reactions: It adds to unsaturated compounds, including alkenes and alkynes, facilitating the formation of new carbon-carbon bonds.
  • Formation of Organometallic Compounds: It can react with various electrophiles, contributing to the synthesis of complex organic molecules.

These reactions are crucial in synthetic organic chemistry, enabling the construction of diverse molecular architectures .

4-Fluoro-3-methylphenylmagnesium bromide can be synthesized through the reaction of 4-fluoro-3-methylbromobenzene with magnesium metal in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction can be represented as follows:

C7H6BrF+MgC7H6BrFMg\text{C}_7\text{H}_6\text{BrF}+\text{Mg}\rightarrow \text{C}_7\text{H}_6\text{BrFMg}

This process typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture or air .

4-Fluoro-3-methylphenylmagnesium bromide is primarily used in:

  • Organic Synthesis: It serves as a key reagent for forming carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals.
  • Research: Utilized in academic and industrial laboratories for various synthetic methodologies, including the preparation of complex organic compounds.
  • Material Science: Potential applications in developing new materials through polymerization processes .

Several compounds share structural similarities with 4-Fluoro-3-methylphenylmagnesium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
3-Fluoro-4-methylphenylmagnesium bromideC7H6BrFMgSimilar nucleophilic properties but different regioselectivity in reactions.
2-Fluoro-5-methylphenylmagnesium bromideC7H6BrFMgDifferent position of fluorine and methyl groups affects reactivity and selectivity.
Phenylmagnesium bromideC6H5MgBrLacks fluorine substitution; broader applications but less specificity in reactions.

The unique positioning of the fluorine and methyl groups in 4-Fluoro-3-methylphenylmagnesium bromide allows for distinct reactivity patterns compared to these similar compounds, making it valuable for specific synthetic pathways in organic chemistry .

Hydrogen Bond Acceptor Count

3

Exact Mass

211.94873 g/mol

Monoisotopic Mass

211.94873 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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